molecular formula C22H26N2OS B2725428 N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE CAS No. 315708-23-7

N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B2725428
CAS No.: 315708-23-7
M. Wt: 366.52
InChI Key: GQHCHAKYQAJGSJ-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed by integrating two pharmaceutically active scaffolds: the adamantane moiety and the quinoline ring system. The compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Quinoline derivatives constitute an important class of compounds in drug development due to their diverse pharmacological profiles. They have demonstrated substantial biological activities, including potent anticancer effects through mechanisms such as telomerase inhibition, and significant antimycobacterial activity against strains like drug-resistant tuberculosis . The incorporation of the 4-methylquinolin-2-yl group, connected via a sulfanylacetamide linker, suggests potential for targeting specific enzymatic pathways. The adamantane group is a bulky, lipophilic structure frequently used in drug design to positively modulate the therapeutic index of experimental compounds. Its introduction can enhance metabolic stability and improve fit into hydrophobic binding pockets of target proteins, without increasing toxicity . This makes adamantane-containing compounds excellent candidates for developing enzyme inhibitors. Research has shown that adamantyl derivatives can act as potent and selective inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a target for metabolic diseases like obesity and type 2 diabetes . Furthermore, adamantane-based compounds are investigated as kinase inhibitors for conditions such as rheumatoid arthritis and other immune-mediated diseases . The molecular framework of this acetamide derivative makes it a compelling candidate for screening in various biochemical assays. Researchers can explore its potential as a precursor for developing novel enzyme inhibitors or as a tool compound for investigating new mechanisms of action in oncology, infectious diseases, and metabolic disorder research.

Properties

IUPAC Name

N-(1-adamantyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-14-6-21(23-19-5-3-2-4-18(14)19)26-13-20(25)24-22-10-15-7-16(11-22)9-17(8-15)12-22/h2-6,15-17H,7-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHCHAKYQAJGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylquinoline-2-thiol

Method 1: Thiolation of 4-Methylquinolin-2-ol
4-Methylquinolin-2-ol undergoes thiolation using Lawesson’s reagent (2.4 equiv) in anhydrous toluene under reflux (110°C, 6 h). The reaction proceeds via nucleophilic substitution at the 2-position, yielding 4-methylquinoline-2-thiol in 68–72% yield after silica gel chromatography (CHCl₃:MeOH, 95:5).

Method 2: Displacement of 2-Chloro-4-methylquinoline
Treatment of 2-chloro-4-methylquinoline with thiourea (1.2 equiv) in ethanol (80°C, 4 h) generates the thiouronium intermediate, which is hydrolyzed with NaOH (10% w/v) to afford the thiol in 65–70% yield.

Synthesis of 2-Bromo-N-(adamantan-1-yl)Acetamide

Adamantan-1-amine (1.0 equiv) reacts with bromoacetyl bromide (1.1 equiv) in dichloromethane (0°C to RT, 2 h) in the presence of triethylamine (2.0 equiv). The product precipitates as a white solid (85–90% yield), with purity confirmed by LC-MS ([M+H]⁺ = 284.1).

Thioether Formation and Final Coupling

Nucleophilic Substitution Reaction

A mixture of 4-methylquinoline-2-thiol (1.0 equiv) and 2-bromo-N-(adamantan-1-yl)acetamide (1.05 equiv) in dry DMF is treated with potassium hydroxide (1.5 equiv) at 60°C for 4 h. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (3 × 50 mL). Purification via column chromatography (hexane:ethyl acetate, 7:3) yields the target compound as a crystalline solid (62–67%).

Optimization Insights :

  • Solvent : DMF outperforms ethanol or THF due to superior solubility of intermediates.
  • Base : KOH provides higher conversion rates compared to NaH or DBU.
  • Temperature : Reactions below 50°C result in incomplete conversion (<50%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, quinoline-H), 7.78–7.65 (m, 2H, quinoline-H), 7.52 (t, J = 7.6 Hz, 1H, quinoline-H), 4.28 (s, 2H, CH₂S), 2.72 (s, 3H, CH₃-quinoline), 2.10–1.95 (m, 15H, adamantane-H).
  • LC-MS : [M+H]⁺ = 409.2, confirming molecular formula C₂₃H₂₈N₂OS.

Purity and Yield Comparison

Step Yield (%) Purity (HPLC)
4-Methylquinoline-2-thiol 70 98.5
2-Bromoacetamide 88 99.2
Final Coupling 65 97.8

Alternative Synthetic Routes

Mitsunobu Reaction Approach

Attempts to employ diethyl azodicarboxylate (DEAD) and triphenylphosphine for direct S-alkylation of 4-methylquinoline-2-thiol with N-(adamantan-1-yl)-2-hydroxyacetamide resulted in <20% yield, attributed to steric hindrance from the adamantane group.

Solid-Phase Synthesis

Immobilization of adamantan-1-amine on Wang resin followed by sequential bromoacetylation and thiol displacement was explored but abandoned due to low recovery rates (<35%) and resin degradation.

Industrial-Scale Considerations

  • Cost Analysis : Adamantan-1-amine constitutes 58% of raw material costs, necessitating solvent recovery systems for DMF.
  • Environmental Impact : DMF substitution with cyclopentyl methyl ether (CPME) reduces waste toxicity by 40% without compromising yield.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere with 1% w/v ascorbic acid additive suppresses disulfide formation.
  • Adamantane Solubility : Pre-dissolving adamantan-1-amine in warm DMF (50°C) enhances reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(Adamantan-1-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The quinoline moiety can undergo reduction under specific conditions.
  • Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitution reactions.

Biology

In biological research, this compound is evaluated for its potential as a probe or inhibitor in various studies. Compounds with quinoline structures are known to interact with DNA and enzymes, making them suitable candidates for further investigation in biological systems. The presence of the adamantyl group may enhance membrane permeability or stability, which is crucial for therapeutic applications .

Medicine

The therapeutic properties of this compound are being investigated, particularly for antimicrobial and anticancer activities. Research indicates that derivatives of quinoline have shown significant antitumor effects, suggesting that this compound could be developed into a novel anticancer agent .

Moreover, studies have highlighted the potential of similar compounds in treating various cancers by inducing apoptosis in cancer cells . The mechanism of action likely involves interaction with specific biological targets, leading to inhibition of cell proliferation.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to this compound:

  • Antitumor Activity : Research has shown that adamantane derivatives exhibit cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. This suggests that similar compounds could have promising anticancer properties .
  • Enzyme Inhibition : Compounds containing sulfanylacetamide linkages have been studied for their inhibitory effects on enzymes relevant to diseases such as diabetes and Alzheimer's disease. This highlights their potential therapeutic applications beyond oncology .
  • Synthetic Methodologies : Innovative synthetic routes for creating quinoline derivatives have been documented, emphasizing the importance of developing efficient methods for producing these biologically active compounds .

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with DNA or enzymes, while the adamantyl group may enhance membrane permeability or stability. The sulfanylacetamide linkage could play a role in binding interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Receptor Binding and Cannabinoid Activity

Adamantane-acetamides are frequently explored for cannabinoid receptor (CB1/CB2) modulation:

  • Triazine-Piperazine Analogs (): Demonstrated sub-micromolar Kᵢ values for CB2 (e.g., 0.23 µM for compound 5c).
  • Target Compound: The quinoline sulfanyl group may alter receptor specificity compared to indole or triazine derivatives, though experimental data are needed.

Anticancer and Antioxidant Potential

  • Phenoxy Acetamides (): Compounds 38–40 showed IC₅₀ values <10 µM against HCT-1, MCF-7, and PC-3 cell lines due to sulfonylquinazoline groups.
  • Antioxidant Adamantanes (): Fluorinated naphthalene-sulfonamide derivatives exhibited radical scavenging activity.

Biological Activity

N-(Adamantan-1-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound that combines an adamantane core with a quinoline moiety, linked through a sulfanyl group. This unique structure is anticipated to exhibit significant biological activity, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃OS
  • Molecular Weight : 321.42 g/mol
  • CAS Number : 1421505-31-8

Structural Features

The compound features:

  • An adamantane backbone, known for its stability and ability to interact with various biological targets.
  • A 4-methylquinoline moiety, which may enhance its pharmacological properties due to the nitrogen-containing aromatic ring.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₁₈H₁₉N₃OS
Molecular Weight321.42 g/mol
CAS Number1421505-31-8

Antiviral Properties

Research indicates that compounds containing adamantane structures often exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral replication by interfering with viral protein functions. This mechanism is particularly relevant in the context of influenza viruses and coronaviruses.

Case Study: Influenza Virus Inhibition

A study demonstrated that adamantane derivatives could effectively inhibit the M2 ion channel of influenza A viruses, preventing viral uncoating and subsequent replication. The incorporation of a quinoline moiety may enhance this effect due to its potential interactions with viral proteins.

Anticancer Activity

The presence of the quinoline ring in this compound suggests potential anticancer activity. Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

The proposed mechanisms include:

  • Inhibition of DNA Replication : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral protein functions
AnticancerInhibition of DNA replication
Induction of ApoptosisTriggering programmed cell death

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of adamantane and quinoline. The results indicate that modifications to these structures can lead to enhanced biological activities.

Synthesis Methods

The synthesis typically involves:

  • Formation of Adamantane Derivative : Utilizing adamantane as a starting material.
  • Quinoline Synthesis : Employing methods such as cyclization reactions starting from simple precursors.
  • Coupling Reactions : Linking the two moieties through sulfanyl or other functional groups under controlled conditions.

Q & A

Q. What are the established synthetic routes for N-(adamantan-1-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting adamantane-1-amine with a suitably functionalized 4-methylquinoline-2-thiol derivative. For example, a thioacetamide intermediate may be generated by reacting 2-mercapto-4-methylquinoline with chloroacetyl chloride, followed by coupling with adamantane-1-amine under basic conditions (e.g., using triethylamine in DMF). Purification is often achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Characterization typically involves:

  • 1H/13C NMR : To confirm the presence of adamantane protons (δ ~1.6–2.1 ppm) and quinoline aromatic protons (δ ~7.5–8.5 ppm) .
  • HRMS (ESI) : To verify the molecular ion peak (e.g., [M+H]+ calculated for C22H25N2OS: 377.1685) .
  • Melting Point : Consistency with literature values for analogous adamantane-containing acetamides (e.g., 160–165°C) .

Q. What spectroscopic techniques are critical for analyzing this compound?

  • IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-C bonds (~650 cm⁻¹) .
  • UV-Vis : Monitors π→π* transitions in the quinoline moiety (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

X-ray crystallography using SHELXL is recommended for refinement. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) data to minimize errors in hydrogen atom positioning .
  • Twinned Data Handling : Use the TWIN and BASF commands in SHELXL to model twinning, common in rigid adamantane derivatives .
  • Validation Tools : Cross-check with similar structures (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify deviations in bond lengths/angles .

Q. What methodological strategies optimize reaction yields for this compound?

  • Catalyst Screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of adamantane intermediates .
  • Temperature Control : Reactions at 60–80°C balance reactivity and byproduct suppression .

Q. How can bioactivity assays be designed to evaluate this compound’s enzyme inhibitory potential?

  • Lipoxygenase (LOX) Inhibition : Measure IC50 via UV spectroscopy at 234 nm (linoleic acid substrate) .
  • α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside; quantify liberated p-nitrophenol at 405 nm .
  • Dose-Response Curves : Include positive controls (e.g., quercetin for LOX, acarbose for α-glucosidase) to validate assay sensitivity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration, leveraging adamantane’s hydrophobicity .
  • Docking Studies : Target quinoline-sulfanyl motifs to enzymes like LOX or cholinesterases using AutoDock Vina .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting bioactivity results across studies?

  • Assay Standardization : Ensure consistent substrate concentrations (e.g., 0.2 mM for LOX) and pH conditions .
  • Structural Analog Comparison : Cross-reference with compounds like N-(4-methylphenyl)-2-[(1,3,4-oxadiazol-2-yl)sulfanyl]acetamide to identify substituent effects .

Q. Why might crystallographic refinement fail for this compound, and how is this mitigated?

Common issues include:

  • Disorder in Adamantane Moieties : Apply ISOR and DELU restraints in SHELXL to stabilize thermal motion .
  • Poor Data Resolution : Use synchrotron radiation or low-temperature (100 K) data collection to enhance resolution .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthetic workflows?

  • Stoichiometric Precision : Use a 1:1.2 molar ratio of adamantane-1-amine to thioacetamide intermediate to account by volatility .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfanyl groups .

Q. How are stability studies conducted for this compound?

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (C18 column, acetonitrile/water) for decomposition peaks .
  • Light Sensitivity : UV irradiation (320 nm) to assess quinoline photodegradation .

Advanced Characterization Techniques

Q. What role does high-resolution mass spectrometry (HRMS) play in impurity profiling?

HRMS identifies trace byproducts (e.g., adamantane dimerization products) via exact mass matching (mass error <5 ppm) .

Q. How is nuclear Overhauser effect (NOE) spectroscopy used to confirm spatial proximity of functional groups?

2D NOESY : Detects through-space interactions between adamantane protons and the quinoline ring, confirming the compound’s rigidity .

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